molecular formula C17H18N4O4S B11009686 2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11009686
M. Wt: 374.4 g/mol
InChI Key: LIMKFTCZKKRACG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of heterocyclic compounds and contains several functional groups

    Name: 2-(butan-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Thiadiazole Formation: Start by synthesizing the 1,3,4-thiadiazole ring system. This can be achieved through cyclization reactions using appropriate reagents.

    Alkylation: Introduce the butan-2-yl group (isobutyl) at a suitable position on the thiadiazole ring.

    Methoxymethylation: Attach the methoxymethyl group to the thiadiazole ring.

    Isoindole Formation: Construct the isoindole ring system.

    Amide Formation: Finally, form the carboxamide group.

Industrial Production: Industrial-scale production methods likely involve optimized synthetic routes, purification, and isolation. Collaboration with pharmaceutical or chemical companies would be necessary for detailed information.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: Oxidative transformations of the thiadiazole or isoindole moieties.

    Reduction: Reduction of carbonyl groups or other functional groups.

    Substitution: Substitution reactions at specific positions. Common reagents and conditions would depend on the specific reaction.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

    Chemical Biology: Study its interactions with biological macromolecules.

    Materials Science: Explore its use in organic electronics or sensors.

Mechanism of Action

Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Research studies would provide insights into how it exerts its effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound with related heterocyclic structures. Highlight its unique features and explore its distinct properties.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-butan-2-yl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-4-9(2)21-15(23)11-6-5-10(7-12(11)16(21)24)14(22)18-17-20-19-13(26-17)8-25-3/h5-7,9H,4,8H2,1-3H3,(H,18,20,22)

InChI Key

LIMKFTCZKKRACG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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